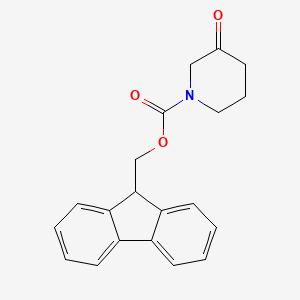

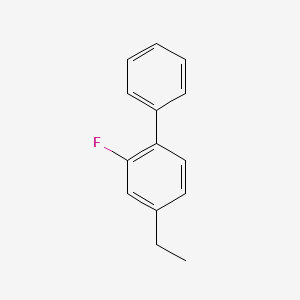

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

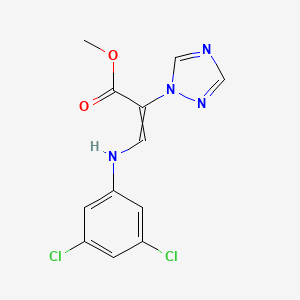

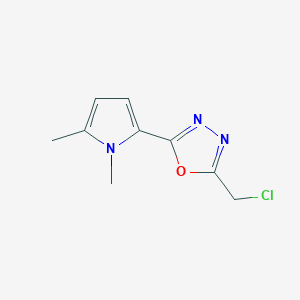

“®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” is a chemical compound with the CAS Number: 276695-09-1 . Its IUPAC name is ®-4-((benzyloxy)carbonyl)piperazine-2-carboxylate . The molecular weight of this compound is 263.27 .

Molecular Structure Analysis

The InChI code for “®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” is 1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid” has a molecular weight of 263.27 . It is recommended to be stored at a temperature between 28 C .Applications De Recherche Scientifique

Enantioselective Catalysis

A study highlighted the development of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work demonstrated that the arene sulfonyl group on N4 plays a critical role in achieving high enantioselectivity, with significant yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including both aromatic and aliphatic ketimines (Zhouyu Wang et al., 2006).

Crystal Engineering

Research in crystal engineering with piperazine derivatives, such as those derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, has contributed to the understanding of crystal packing and supramolecular organization. These compounds are designed with strongly dipolar groups, and their crystallization from different solvents revealed preferences for specific types of arene interactions and hydrogen bonding patterns, contributing to the knowledge of solid-state chemistry (Deogratias Ntirampebura et al., 2008).

Synthesis of Therapeutic Intermediates

An improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the production of the anti-hypertensive drug Doxazosin, has been described. This process enhances yields and consistency, illustrating the importance of piperazine derivatives in the synthesis of pharmaceutical agents (C. Ramesh et al., 2006).

Antagonist Chain Length Effects on Receptor Selectivity

A study on the effect of competitive antagonist chain length on NMDA receptor subunit selectivity revealed that longer chain N-methyl-D-aspartate (NMDA) receptor competitive antagonists exhibit greater subunit selectivity than their short-chain homologues. This finding has implications for the design of receptor-specific drugs and understanding the molecular basis of drug-receptor interactions (Bihua Feng et al., 2005).

Medicinal Chemistry Applications

Piperazine derivatives have been extensively explored for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The structural flexibility and functional group variability of piperazine rings make them valuable scaffolds in drug design, with several derivatives being used therapeutically in the treatment of various central nervous system disorders (A. F. Brito et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363827 |

Source

|

| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

CAS RN |

276695-09-1 |

Source

|

| Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)